Ethyl [benzyl(pyridin-2-yl)amino](oxo)acetate
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Overview
Description
ETHYL 2-[BENZYL(2-PYRIDYL)AMINO]-2-OXOACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyl group, and a pyridyl group attached to an amino-oxoacetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[BENZYL(2-PYRIDYL)AMINO]-2-OXOACETATE typically involves the reaction of ethyl oxalyl chloride with benzylamine and 2-pyridylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an organic solvent like dichloromethane or toluene to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of ETHYL 2-[BENZYL(2-PYRIDYL)AMINO]-2-OXOACETATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[BENZYL(2-PYRIDYL)AMINO]-2-OXOACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzyl or pyridyl derivatives.
Scientific Research Applications
ETHYL 2-[BENZYL(2-PYRIDYL)AMINO]-2-OXOACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[BENZYL(2-PYRIDYL)AMINO]-2-OXOACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[BENZYL(2-PYRIDYL)AMINO]-2-OXOACETATE: can be compared with other esters containing benzyl and pyridyl groups, such as:
Uniqueness
The uniqueness of ETHYL 2-[BENZYL(2-PYRIDYL)AMINO]-2-OXOACETATE lies in its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridyl group (2-pyridyl) can influence the compound’s reactivity and interaction with molecular targets, differentiating it from similar compounds with different pyridyl positions.
Properties
Molecular Formula |
C16H16N2O3 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
ethyl 2-[benzyl(pyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)15(19)18(14-10-6-7-11-17-14)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
AVNWSJOCBWDUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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